molecular formula C52H56N4O8 B13405936 Tetramethyl 4,4\',4\'\',4\'\'\'-(5,10,15,20-porphyrintetrayl)tetrabenzo ate

Tetramethyl 4,4\',4\'\',4\'\'\'-(5,10,15,20-porphyrintetrayl)tetrabenzo ate

Cat. No.: B13405936
M. Wt: 865.0 g/mol
InChI Key: IMMVCUWJDQZHIU-UHFFFAOYSA-N
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Description

MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER is a synthetic porphyrin compound with four carboxyphenyl groups attached to the porphyrin core. This compound is known for its photophysical properties and is widely used in various scientific research applications, particularly in the fields of photodynamic therapy and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER typically involves the condensation of pyrrole with 4-formylbenzoic acid under acidic conditions. The reaction mixture is heated to 100°C for 10 minutes, followed by the addition of p-toluene sulfonic acid dissolved in DMF. The mixture is then heated at 150°C for 1 hour, resulting in the formation of the desired porphyrin compound .

Industrial Production Methods

While specific industrial production methods for MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the porphyrin core, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions include various porphyrin derivatives with altered photophysical properties, which can be used in different applications such as photodynamic therapy and materials science .

Mechanism of Action

The mechanism of action of MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER involves its ability to generate singlet oxygen upon light irradiation. This property makes it an effective photosensitizer for photodynamic therapy. The compound enters cancer cells through clathrin-mediated endocytosis and binds strongly to the CD320 receptor, which facilitates its uptake and accumulation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER is unique due to its combination of carboxyphenyl groups and tetramethyl ester functionalities, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and materials science .

Properties

Molecular Formula

C52H56N4O8

Molecular Weight

865.0 g/mol

IUPAC Name

methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoate

InChI

InChI=1S/C52H56N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-21,23,26,28,37-48,53-56H,22,24-25,27H2,1-4H3

InChI Key

IMMVCUWJDQZHIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC)C9=CC=C(C=C9)C(=O)OC

Origin of Product

United States

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